1,8-Diamino-4,5-dibromoanthracene-9,10-dione
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Overview
Description
1,8-Diamino-4,5-dibromoanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₈Br₂N₂O₂. It is a derivative of anthracene, characterized by the presence of amino and bromo substituents at specific positions on the anthracene ring.
Preparation Methods
The synthesis of 1,8-diamino-4,5-dibromoanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of anthracene-9,10-dione followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,8-Diamino-4,5-dibromoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino and bromo groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,8-Diamino-4,5-dibromoanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,8-diamino-4,5-dibromoanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The amino and bromo groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1,8-Diamino-4,5-dibromoanthracene-9,10-dione can be compared with other anthracene derivatives such as:
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
- 2,6-Dibromoanthracene-9,10-dione These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique combination of amino and bromo groups in this compound makes it distinct and valuable for specific research and industrial applications .
Properties
CAS No. |
62078-39-1 |
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Molecular Formula |
C14H8Br2N2O2 |
Molecular Weight |
396.03 g/mol |
IUPAC Name |
1,8-diamino-4,5-dibromoanthracene-9,10-dione |
InChI |
InChI=1S/C14H8Br2N2O2/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4H,17-18H2 |
InChI Key |
DDTNJKTXUKACTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)Br)N)Br |
Origin of Product |
United States |
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